1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}-4-phenylpiperazine
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Overview
Description
1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidyl}-4-phenylpiperazine is a complex organic compound that features a piperidine and piperazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidyl}-4-phenylpiperazine typically involves multiple steps. One common method involves the reaction of 4-benzyloxy-3-methoxybenzyl chloride with 1-(4-phenylpiperazin-1-yl)piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidyl}-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The piperidine and piperazine rings can be reduced under hydrogenation conditions.
Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Reduced piperidine and piperazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidyl}-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidyl}-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidyl}-4-phenylpiperazine oxalate
- 4-Benzyloxy-3-methoxybenzaldehyde
- 4-Benzyloxy-1-butanol
Uniqueness
1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidyl}-4-phenylpiperazine is unique due to its specific structural features, such as the combination of piperidine and piperazine rings with benzyloxy and methoxy substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C30H37N3O2 |
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Molecular Weight |
471.6 g/mol |
IUPAC Name |
1-[1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C30H37N3O2/c1-34-30-22-26(12-13-29(30)35-24-25-8-4-2-5-9-25)23-31-16-14-28(15-17-31)33-20-18-32(19-21-33)27-10-6-3-7-11-27/h2-13,22,28H,14-21,23-24H2,1H3 |
InChI Key |
NJXXNSOOKUDVSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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